Ethyl 3-piperidinecarboxylate hydrochloride CAS number
Ethyl 3-piperidinecarboxylate hydrochloride CAS number
An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate hydrochloride
CAS Number: 4842-86-8
This guide provides a comprehensive overview of Ethyl 3-piperidinecarboxylate hydrochloride, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
Ethyl 3-piperidinecarboxylate hydrochloride is the hydrochloride salt of ethyl nipecotate. Its properties are summarized below. For comparative purposes, data for the corresponding free base (Ethyl 3-piperidinecarboxylate) and its enantiomers are also included where available.
Table 1: Properties of Ethyl 3-piperidinecarboxylate hydrochloride
| Property | Value | Source |
| CAS Number | 4842-86-8 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [2] |
| SMILES | O=C(C1CNCCC1)OCC.[H]Cl | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 2: Properties of Ethyl 3-piperidinecarboxylate (Free Base) and Enantiomers
| Property | Ethyl 3-piperidinecarboxylate (racemic) | (S)-Ethyl piperidine-3-carboxylate | (R)-Ethyl piperidine-3-carboxylate |
| CAS Number | 5006-62-2 | 37675-18-6 | 25137-01-3 |
| Appearance | Colorless to almost clear liquid | Liquid | Colorless to almost colorless clear liquid |
| Purity | ≥ 98% (GC) | 97% | ≥ 98% (GC) |
| Density | 1.02 g/mL | 1.043 g/mL at 25 °C | 1.02 g/mL |
| Boiling Point | 104 °C / 7 mmHg | - | 109 - 111 °C / 20 mmHg |
| Refractive Index | n20/D 1.46 | n20/D 1.471 | n20/D 1.46 |
| Optical Rotation | - | - | -1.0 to -2.0 deg (neat) |
Spectral Data
The following are the nuclear magnetic resonance (NMR) spectral data for the free base, Ethyl piperidine-3-carboxylate.
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¹H NMR (400 MHz, CDCl₃): δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[3]
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¹³C NMR (101 MHz, CDCl₃): δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[3]
Role in Drug Discovery and Organic Synthesis
Ethyl 3-piperidinecarboxylate hydrochloride is a versatile building block in organic synthesis, primarily valued for the piperidine scaffold it provides. The piperidine ring is a common motif in a wide range of biologically active compounds and approved drugs.
Key Applications:
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Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] The piperidine structure is a key pharmacophore for many central nervous system (CNS) targets.
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Agrochemicals: The compound is also utilized in the development of agrochemicals, such as pesticides and herbicides.
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Scaffold for Chemical Libraries: Due to its reactive secondary amine and ester functionalities, it serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. The amine can be readily N-alkylated or N-acylated, while the ester can be hydrolyzed, reduced, or converted to other functional groups.
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Synthesis of Bioactive Molecules: Derivatives of ethyl 3-piperidinecarboxylate have been used to synthesize potent and selective ligands for various receptors, including:
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Dopamine D4 receptor antagonists.
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Serotonin 5-HT₄ receptor agonists.
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Dipeptidyl peptidase-4 (DPP-4) inhibitors.
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Janus kinase 2 (JAK2) inhibitors.
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Serotonin and noradrenaline reuptake inhibitors (SNRIs).
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The following diagram illustrates the logical workflow of utilizing Ethyl 3-piperidinecarboxylate hydrochloride in a typical drug discovery project.
Caption: Workflow for Drug Discovery using Ethyl 3-piperidinecarboxylate HCl.
Experimental Protocols
While numerous synthetic routes exist for substituted piperidines, a common and effective method for preparing the core structure involves the hydrogenation of the corresponding pyridine precursor. The following protocol is adapted from a patented method for the synthesis of the chiral (R)-isomer, demonstrating a generalizable approach.
Synthesis of (R)-Ethyl piperidine-3-carboxylate hydrochloride
This synthesis proceeds in two main stages: 1) Catalytic hydrogenation of a protected pyridine precursor to form the piperidine ring, and 2) Conversion to the hydrochloride salt.
Step 1: Catalytic Hydrogenation of (N-benzyl)-3-pyridine acetate ethyl ammonium chloride
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Apparatus: A 2L autoclave equipped with a stirrer.
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Reagents:
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(N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g, 0.68 mol)
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Ethanol (1.4 L)
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5% Palladium on Carbon (Pd/C) (72.4 g, 34 mmol)
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Hydrogen gas (H₂)
-
-
Procedure:
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To the 2L autoclave, add ethanol (1.4 L) at room temperature.
-
Add (N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g) to the solvent.
-
Carefully add the 5% Pd/C catalyst (72.4 g).
-
Seal the autoclave and stir the mixture.
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Pressurize the vessel with hydrogen gas to 20 atm.
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Heat the reaction mixture to 40 ± 5 °C and maintain for 10 hours.
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After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.
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Filter the reaction mixture via suction filtration to remove the Pd/C catalyst.
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Wash the filter residue with ethanol.
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Concentrate the combined filtrate by removing the ethanol under reduced pressure to yield the debenzylated piperidine product as a white solid.
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Step 2: Formation of the Hydrochloride Salt
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Apparatus: Round-bottom flask, ice-water bath.
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Reagents:
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(R)-Ethyl piperidine-3-carboxylate (free base) (85.0 g)
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Diethyl ether (800 mL)
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Dry Hydrogen Chloride (HCl) gas
-
-
Procedure:
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Dissolve the (R)-Ethyl piperidine-3-carboxylate (85.0 g) in diethyl ether (800 mL) in a round-bottom flask. The solution should be transparent.
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Place the reaction flask in an ice-water bath to cool.
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Bubble dry HCl gas through the solution continuously for 2 hours.
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The solution will gradually become cloudy, and a large amount of white solid will precipitate.
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Collect the white solid by suction filtration.
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Wash the solid product with diethyl ether.
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Dry the product to obtain (R)-Ethyl piperidine-3-carboxylate hydrochloride as a white solid (103.0 g, 100% yield).[5]
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The following diagram illustrates the general synthetic pathway described.
Caption: General Synthetic Pathway to Ethyl 3-piperidinecarboxylate HCl.
References
- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-piperidinecarboxylate hydrochloride | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
